Cas no 1508-46-9 (Scopine Methobromide)

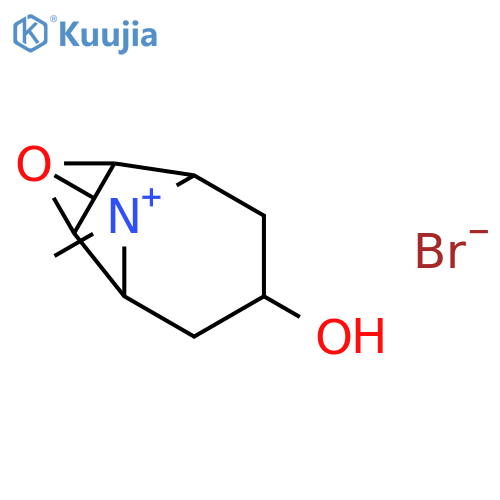

Scopine Methobromide structure

商品名:Scopine Methobromide

CAS番号:1508-46-9

MF:C9H16BrNO2

メガワット:250.132842063904

CID:883239

Scopine Methobromide 化学的及び物理的性質

名前と識別子

-

- Scopine Methobromide

-

- AGN-PC-004UVP

- 6exo,7exo-epoxy-3endo-hydroxy-8,8-dimethyl-nortropanium,bromide

- methylscopinium bromide

- N-methylsconinium bromide

- N-methylscopinium bromide

- N-methylscopolaminium bromide

- (1R,2R,4S,5S,7s)-7-Hydroxy-9,9-dimethyl-3-oxa-9-azoniatricyclo [3.3.1.02,4] nonane bromide

- BEA 2180 alcohol

- BEA 2180 BR

- NSC120513

- 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide

-

- インチ: 1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1

- InChIKey: IKDFZBCJDLZSNH-UHFFFAOYSA-M

- ほほえんだ: [Br-].O1C2([H])C1([H])C1([H])C([H])([H])C([H])(C([H])([H])C2([H])[N+]1(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 249.03600

- どういたいしつりょう: 249.03644 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 209

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.8

- ぶんしりょう: 250.13

じっけんとくせい

- PSA: 32.76000

- LogP: -3.30150

Scopine Methobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-472781-2.5mg |

Scopine Methobromide, |

1508-46-9 | 2.5mg |

¥2407.00 | 2023-09-05 | ||

| A2B Chem LLC | AE84555-10mg |

Scopine Methobromide |

1508-46-9 | 10mg |

$392.00 | 2024-04-20 | ||

| A2B Chem LLC | AE84555-2.5mg |

Scopine Methobromide |

1508-46-9 | 2.5mg |

$290.00 | 2024-04-20 | ||

| TRC | S199985-2.5mg |

Scopine Methobromide |

1508-46-9 | 2.5mg |

$ 176.00 | 2023-09-06 | ||

| TRC | S199985-10mg |

Scopine Methobromide |

1508-46-9 | 10mg |

$ 283.00 | 2023-09-06 | ||

| TRC | S199985-100mg |

Scopine Methobromide |

1508-46-9 | 100mg |

$ 2245.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-472781-2.5 mg |

Scopine Methobromide, |

1508-46-9 | 2.5 mg |

¥2,407.00 | 2023-07-10 | ||

| A2B Chem LLC | AE84555-100mg |

Scopine Methobromide |

1508-46-9 | 100mg |

$2301.00 | 2024-04-20 |

Scopine Methobromide 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1508-46-9 (Scopine Methobromide) 関連製品

- 498-45-3(Scopine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬